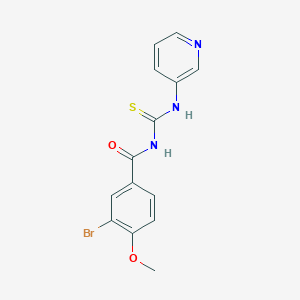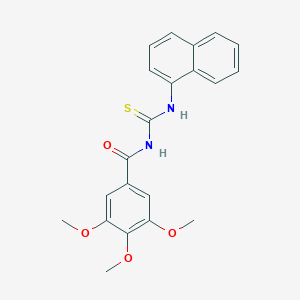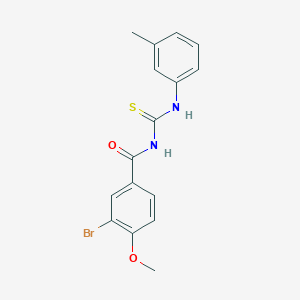![molecular formula C18H13BrN4O4S2 B410332 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410332.png)
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenyl thiazole with carbamothioyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This inhibition can lead to the disruption of cellular processes in microbes and cancer cells, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a carbamothioyl group.
4-bromophenyl thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both a nitro group and a methoxy group on the benzamide ring, along with the thiazole and carbamothioyl groups, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H13BrN4O4S2 |
|---|---|
Molekulargewicht |
493.4g/mol |
IUPAC-Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C18H13BrN4O4S2/c1-27-15-7-4-11(8-14(15)23(25)26)16(24)21-17(28)22-18-20-13(9-29-18)10-2-5-12(19)6-3-10/h2-9H,1H3,(H2,20,21,22,24,28) |
InChI-Schlüssel |
IXWNMEHROJVIHF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410249.png)
![N-[(4-fluorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B410250.png)
![3,4,5-trimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410253.png)
![Ethyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410254.png)
![N-[4-(dimethylamino)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B410255.png)
![3,4,5-trimethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410257.png)

![3-bromo-4-methoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410261.png)

![N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410265.png)
![3-bromo-4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410266.png)
![N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410268.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410270.png)

